N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide

Lipophilicity Blood-Brain Barrier Permeability Sigma Receptor Targeting

This compound's unique dual-heteroaryl architecture—combining a benzofuran-2-carbonyl group, a piperidine spacer, and a 5-bromofuran-2-carboxamide terminus—delivers an electronic and steric profile unattainable with simpler benzofuran-2-carboxamide analogs. Its computed logP (4.3) and single H-bond donor make it ideal for developing blood-brain barrier-penetrant sigma-1 receptor ligands. Procure it as a high-purity (≥95%) scaffold for kinase hinge-binding fragment screening or as a selectivity control in library panels targeting MAPK8/10.

Molecular Formula C20H19BrN2O4
Molecular Weight 431.286
CAS No. 1235089-65-2
Cat. No. B2888151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide
CAS1235089-65-2
Molecular FormulaC20H19BrN2O4
Molecular Weight431.286
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H19BrN2O4/c21-18-6-5-16(27-18)19(24)22-12-13-7-9-23(10-8-13)20(25)17-11-14-3-1-2-4-15(14)26-17/h1-6,11,13H,7-10,12H2,(H,22,24)
InChIKeyOEPUCNKGWXDAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide (CAS 1235089-65-2): Structural Identity and Procurement Baseline


N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide (CAS 1235089-65-2) is a synthetic organic compound with a molecular weight of 431.3 g/mol and a computed XLogP3-AA of 4.3, indicative of moderate lipophilicity [1]. Its structure integrates three distinct pharmacophoric elements: a benzofuran-2-carbonyl group, a piperidine spacer, and a 5-bromofuran-2-carboxamide terminus. This architecture places it within the broader class of benzofuran-2-carboxamide derivatives, a scaffold recognized for sigma receptor binding and kinase inhibition potential [2][3]. The presence of both a bromofuran and a benzofuran moiety differentiates it from simpler benzofuran-2-carboxamide analogs, which typically contain only one heteroaromatic system.

Why Generic Substitution Fails for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide


Generic substitution within the benzofuran-2-carboxamide class is precluded by the target compound's unique dual-heteroaryl architecture. Unlike typical mono-benzofuran analogs such as the N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide sigma ligands (Ki range: 7.8–34 nM for σ1) [1], this compound incorporates a 5-bromofuran-2-carboxamide group in place of a simple N-phenyl substituent. The bromine atom on the furan ring introduces a distinct electronic and steric profile that can alter hydrogen-bonding patterns with biological targets, as observed in 5-bromofuran-2-carboxamide derivatives evaluated against Leishmania promastigotes, where bromination significantly modulated activity [2]. Furthermore, the computed topological polar surface area of 75.7 Ų and a single hydrogen bond donor [3] define a permeability profile that cannot be replicated by analogs with different donor/acceptor counts, impacting blood-brain barrier penetration potential in neurological applications.

Quantitative Differentiation Evidence for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide


Lipophilicity Advantage: LogP Comparison Against Mono-Benzofuran Sigma Ligands

The target compound exhibits a computed XLogP3-AA of 4.3 [1], whereas the benchmark N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide sigma-1 ligands, such as compound KSCM-1 (5,6-dimethoxy substitution), have reported logP values in the range of 2.8–3.5 . This approximately 0.8–1.5 log unit increase in lipophilicity suggests enhanced passive membrane permeability, which is critical for CNS-targeted programs where the sigma-1 receptor is implicated in neuroprotection and pain modulation [2]. No direct experimental logP or logD measurement for the target compound is publicly available; this analysis is based on computed properties and is tagged as Class-level inference.

Lipophilicity Blood-Brain Barrier Permeability Sigma Receptor Targeting

Hydrogen Bond Donor Count Differentiation: Impact on Permeability and Solubility

The target compound contains exactly one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), as computed from its structure in PubChem [1]. In contrast, many benzofuran-2-carboxamide analogs that feature anilinic or phenolic substituents, such as 3-aminobenzofuran-2-carboxamide derivatives, possess two or more HBDs . Reducing the HBD count from ≥2 to 1 can significantly improve passive permeability and oral absorption potential based on Lipinski's Rule of Five guidelines. The difference of at least one HBD (1 vs. ≥2) positions this compound more favorably for oral bioavailability, assuming adequate solubility, which must be verified experimentally.

Physicochemical Properties Oral Bioavailability Rule of Five

Dual Heteroaryl Character: Bromofuran vs. Chlorophenyl Substitution in Analogous Scaffolds

The target compound contains a 5-bromofuran moiety, whereas many commercially explored benzofuran-piperidine compounds feature chlorophenyl or fluorophenyl substituents, such as N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-(4-fluorophenyl)acetamide (CAS 1235266-52-0) [1]. In kinase inhibitor design, brominated aromatic systems have been shown to engage in halogen bonding with backbone carbonyls in the hinge region, providing affinity enhancements of up to 10-fold over non-halogenated or chloro-substituted analogs in certain kinase contexts [2]. While no direct kinase activity data is available for the target compound, the 5-bromofuran motif is a recognized bioisostere for kinase hinge-binding fragments; a related 5-bromofuran-2-carboxamide-containing compound (N-(2-(4-benzylpiperazin-1-yl)-3-chlorophenyl)-5-bromofuran-2-carboxamide) has been annotated as targeting mitogen-activated protein kinase 8/10 [3].

Molecular Recognition Kinase Hinge Binding Halogen Bonding

Application Scenarios for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide Based on Evidence


CNS-Targeted Sigma-1 Receptor Probe Development

Given the compound's computed logP of 4.3 [1] and its single hydrogen bond donor, it is well-suited as a scaffold for developing blood-brain barrier-penetrant sigma-1 receptor ligands. The benzofuran-2-carboxamide core is a validated sigma receptor pharmacophore, with structurally related analogs demonstrating σ1 Ki values of 7.8–34 nM [2]. Researchers can procure this compound as a starting point for SAR exploration, leveraging its favorable lipophilicity and low HBD count to optimize CNS exposure.

Kinase Inhibitor Fragment-Based Drug Discovery

The 5-bromofuran-2-carboxamide segment serves as a potential kinase hinge-binding fragment. In silico and crystallographic studies with related brominated furans have demonstrated halogen bonding interactions that enhance binding affinity [3]. This compound can be used as a hinge-binding probe in fragment-based screening campaigns against kinases such as MAPK8 or MAPK10, where bromofuran-containing molecules have shown target engagement [4].

Comparative Selectivity Profiling in Benzofuran Chemical Libraries

Due to its unique dual-heteroaryl composition (benzofuran + bromofuran), this compound can be procured as a selectivity control in library screening. Its distinct shape and electrostatic profile, compared to mono-benzofuran or fluorophenyl analogs, allow researchers to interrogate whether the bromofuran moiety confers differential selectivity across a panel of receptors or enzymes.

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